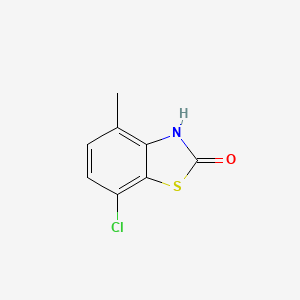

7-Chloro-4-methyl-2(3h)-benzothiazolone

Description

Significance of the Benzothiazolone Scaffold in Medicinal Chemistry Research

The benzothiazole (B30560) scaffold and its derivatives, including benzothiazolones, are of paramount importance in medicinal chemistry due to their broad and potent biological activities. nih.govnih.gov The inherent structural features of this bicyclic heterocyclic system allow for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological effects. asianpubs.orgepa.gov

Research has consistently demonstrated that compounds incorporating the benzothiazole core exhibit significant therapeutic potential across various disease areas. These activities include, but are not limited to:

Anticancer: Benzothiazole derivatives have shown notable efficacy against various cancer cell lines. nih.gov

Antimicrobial: The scaffold is a key component in the development of new antibacterial and antifungal agents. asianpubs.org

Anti-inflammatory: Many benzothiazole-containing compounds exhibit potent anti-inflammatory properties. nih.gov

Anticonvulsant: The structural motif has been explored for its potential in treating seizure disorders. nih.gov

Antiviral: Researchers have identified benzothiazole derivatives with promising antiviral activity. epa.gov

Antidiabetic: This class of compounds has also been investigated for its role in managing diabetes. nih.gov

The versatility of the benzothiazole scaffold lies in its ability to be readily substituted at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. nih.gov This adaptability has made it a favored platform for the design and synthesis of new drug candidates. nih.gov

Overview of Substituted Benzothiazolones in Contemporary Chemical Biology

The strategic placement of different functional groups onto the benzothiazolone core can dramatically influence its biological activity, a principle that lies at the heart of contemporary chemical biology and drug discovery. epa.gov The study of structure-activity relationships (SAR) is crucial in understanding how specific substitutions impact the therapeutic efficacy and target selectivity of these compounds. epa.gov

The C-2 position of the benzothiazole ring is a particularly common site for modification, and alterations at this position have been shown to significantly affect the molecule's bioactivity. epa.gov However, substitutions on the benzene (B151609) ring also play a critical role in modulating the pharmacological profile of benzothiazolones. The introduction of various substituents, such as halogens, alkyl groups, and nitro groups, can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net

The exploration of substituted benzothiazolones has led to the discovery of compounds with a range of biological activities, from enzyme inhibition to the modulation of cellular signaling pathways. epa.govamazonaws.com This ongoing research continues to expand the therapeutic potential of this versatile chemical scaffold.

Research Trajectory of 7-Chloro-4-methyl-2(3H)-benzothiazolone and Analogues

While a dedicated and linear research trajectory for 7-Chloro-4-methyl-2(3H)-benzothiazolone is not extensively documented in publicly available literature, its significance can be inferred from its role as a key intermediate and the broader research into its analogues. The compound, identified by its CAS number 80567-63-1, serves as a foundational structure for the synthesis of more complex molecules with specific biological targets. researchgate.netchemicalbook.com

Research into analogues of 7-Chloro-4-methyl-2(3H)-benzothiazolone has primarily focused on the development of compounds with potential applications in areas such as cancer and inflammation. For example, studies have explored the synthesis of various substituted benzothiazole derivatives, including those with chloro and methyl substitutions, as potential anticancer and anti-inflammatory agents. nih.gov

A notable area of investigation involves the synthesis of hydrazone derivatives of 2(3H)-benzothiazolone. Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, and their incorporation into the benzothiazolone scaffold has yielded compounds with interesting biological profiles. For instance, research has shown that hydrazone derivatives of 2(3H)-benzothiazolone can exhibit significant fungicidal activity. asianpubs.org Furthermore, benzothiazole-hydrazone derivatives have been designed and synthesized as selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. nih.gov

The synthesis of analogues often involves multi-step reaction sequences. For example, the synthesis of related methyl-2(3H)-benzothiazolones has been achieved through methods such as the acid hydrolysis of corresponding 2-bromobenzothiazoles. nih.gov The development of styryl-2(3H)-benzothiazolone analogues of combretastatin-A4, a potent anticancer agent, highlights the utility of the benzothiazolone core in creating new therapeutic candidates. nih.gov

The research on 7-Chloro-4-methyl-2(3H)-benzothiazolone and its analogues is part of a broader effort to leverage the versatile benzothiazole scaffold for the discovery of new drugs. The specific substitutions of a chloro group at the 7-position and a methyl group at the 4-position provide a unique chemical entity that continues to be explored for its potential in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-methyl-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-4-2-3-5(9)7-6(4)10-8(11)12-7/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOPITBRNLGZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608269 | |

| Record name | 7-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-63-1 | |

| Record name | 7-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 7 Chloro 4 Methyl 2 3h Benzothiazolone and Its Analogues

Conventional and Advanced Synthetic Routes to the Benzothiazolone Core

The synthesis of the 7-Chloro-4-methyl-2(3H)-benzothiazolone core is typically not a single-step process but involves the formation of a key intermediate, 2-amino-7-chloro-4-methylbenzothiazole, which is subsequently hydrolyzed. The primary starting material for this route is 3-chloro-6-methylaniline.

An alternative advanced approach involves the cyclization of 2-amino-3-chloro-6-methylthiophenol. This method can be promoted by reagents such as phosgene (B1210022) or, in greener chemistry initiatives, by carbon dioxide (CO₂) in the presence of a hydrosilane, which can suppress the formation of byproducts. rsc.orgmdpi.comthieme-connect.de

Table 1: Key Precursors for 7-Chloro-4-methyl-2(3H)-benzothiazolone Synthesis

| Precursor Compound | Starting Material | Key Transformation |

| 2-Amino-7-chloro-4-methylbenzothiazole | 3-Chloro-6-methylaniline | Thiocyanation and Cyclization |

| 2-Amino-3-chloro-6-methylthiophenol | 2-Chloro-6-aminotoluene | Diazotization and Thiolation |

| 7-Chloro-4-methyl-2(3H)-benzothiazolone | 2-Amino-7-chloro-4-methylbenzothiazole | Hydrolysis |

The formation of the benzothiazole (B30560) ring is the cornerstone of synthesizing these compounds. Several methods exist, with the Hugershoff reaction and the Jacobson cyclization being the most classical. nih.gov

The most direct route to the precursor, 2-amino-7-chloro-4-methylbenzothiazole, involves the reaction of 3-chloro-6-methylaniline with a thiocyanate (B1210189) salt (like KSCN or NaSCN) in the presence of an oxidizing agent such as bromine or chlorine. nih.govresearchgate.net For instance, a process using chlorine gas as the ring-closure reactant for the synthesis of 2-amino-4-methylbenzothiazole (B75042) from o-tolylthiourea (B1334601) in a methylene (B1212753) chloride solvent has been reported to prevent unwanted ring chlorination. google.com This reaction proceeds through an N-(3-chloro-6-methylphenyl)thiourea intermediate, which then undergoes intramolecular electrophilic cyclization onto the aniline (B41778) ring.

Another significant method is the cyclization of 2-aminothiophenols with various one-carbon electrophiles. mdpi.com The reaction of 2-amino-3-chloro-6-methylthiophenol with reagents like cyanogen (B1215507) bromide, phosgene, or their equivalents leads directly to the formation of 2-substituted benzothiazoles. thieme-connect.degoogle.com For example, the reaction with CO₂ and a hydrosilane can form the benzothiazole ring system under relatively mild conditions. rsc.org

Regioselective Functionalization of 7-Chloro-4-methyl-2(3H)-benzothiazolone Precursors

Functionalization often occurs on the reactive 2-amino group of the 2-amino-7-chloro-4-methylbenzothiazole precursor before its conversion to the final benzothiazolone. This allows for the introduction of diverse chemical moieties at a key position.

Sulfonamides are a critical class of functional groups in medicinal chemistry. The introduction of a sulfonamide moiety onto the benzothiazole scaffold is typically achieved by reacting the 2-amino group of a precursor like 2-amino-7-chloro-4-methylbenzothiazole with a substituted sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride). researchgate.net The reaction is generally carried out in the presence of a base such as pyridine, which acts as a catalyst and an acid scavenger. researchgate.net This results in the formation of a stable N-sulfonamide linkage at the C-2 position. A complex derivative, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, has been synthesized, highlighting the utility of this precursor in building elaborate molecular architectures. chemenu.com

The 2-amino group of the benzothiazole precursor is readily acylated using standard procedures. Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. For example, reaction with chloroacetic acid in the presence of polyphosphoric acid is a known method to produce 2-(chloromethyl)-benzo[d]-thiazole, demonstrating an acylation-cyclization sequence. jyoungpharm.org

Furthermore, C-acylation can be performed on the benzothiazolone ring itself. The formylation of 3-methyl-2(3H)-benzothiazolone at the 6-position has been achieved using a modified Duff's method with hexamethylenetetramine in trifluoroacetic acid. researchgate.net A novel method for C2-arylacylation of 2H-benzothiazoles using aryl methyl ketones has also been developed, which proceeds through a ring-opening and re-cyclization mechanism. nih.gov

The synthesis of hydrazone derivatives of 7-Chloro-4-methyl-2(3H)-benzothiazolone has been documented, with a specific CAS number (80945-76-2) assigned to the resulting compound. lookchem.comlookchem.comguidechem.com The synthetic route typically begins with the conversion of a 2-substituted benzothiazole (e.g., 2-mercapto- or 2-halobenzothiazole) into a 2-hydrazinylbenzothiazole intermediate by reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.net This intermediate is then condensed with a variety of aldehydes or ketones to yield the corresponding hydrazone derivatives. researchgate.netnih.gov

Similarly, imines, or Schiff bases, are synthesized by the direct condensation of the 2-amino-7-chloro-4-methylbenzothiazole precursor with an appropriate aldehyde or ketone, usually under reflux in a solvent like ethanol (B145695). researchgate.net These reactions provide a straightforward method for extending the molecular structure from the C-2 position.

Table 2: Derivatization Reactions at the C-2 Position

| Derivative Type | Reagents | Intermediate |

| Sulfonamide | Sulfonyl Chloride, Pyridine | 2-Amino-7-chloro-4-methylbenzothiazole |

| Acylamide | Acyl Chloride / Anhydride | 2-Amino-7-chloro-4-methylbenzothiazole |

| Hydrazone | Hydrazine Hydrate, Aldehyde/Ketone | 2-Hydrazinyl-7-chloro-4-methylbenzothiazole |

| Imine (Schiff Base) | Aldehyde / Ketone | 2-Amino-7-chloro-4-methylbenzothiazole |

Synthesis of Hybrid Molecules Incorporating the Benzothiazolone Motif

The benzothiazole scaffold is frequently used as a building block to create hybrid molecules, combining its structural features with other pharmacologically active moieties to develop compounds with potentially enhanced or novel biological activities.

A common strategy involves using a functionalized benzothiazole as a core to which other heterocyclic systems are attached. For example, new hybrids have been created by linking a 2-aminobenzothiazole (B30445) core to thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879), or cyanothiouracil moieties. nih.gov The synthesis often proceeds by first preparing an elaborated benzothiazole intermediate, such as 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, which is then further modified. nih.gov Another approach involves linking the benzothiazole scaffold to various methanone (B1245722) structures through an ether linkage, starting from 2-(chloromethyl)-benzo[d]-thiazole. jyoungpharm.org These examples demonstrate the versatility of the benzothiazole ring system in the construction of complex, multi-component molecules.

Benzothiazolone-Chromen-2-one Conjugates

The fusion of benzothiazole and coumarin (B35378) (2H-chromen-2-one) scaffolds has led to the development of novel hybrid compounds. Synthetic strategies typically involve the condensation of pre-functionalized benzothiazole and coumarin precursors.

One common method involves the reaction of coumarin-4-carboxaldehyde with an appropriate o-aminothiophenol in an acidic medium. For instance, refluxing coumarin-4-carboxaldehyde and o-aminothiophenol in acetic acid for several hours yields coumarin-substituted benzothiazoles. The resulting solid product can be collected after cooling, washed, and recrystallized from methanol.

Another versatile approach is the one-pot synthesis of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives. This can be achieved by heating N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide with various salicylaldehyde (B1680747) derivatives in ethanol with ammonium (B1175870) acetate. acs.org This reaction is believed to proceed through the initial formation of an adduct, followed by the elimination of benzohydrazide (B10538) to yield the final coumarin hybrid. nih.gov

A "green chemistry" approach involves the reaction of 2-cyanomethylbenzothiazole with 2-hydroxy-5-(aryldiazenyl)benzaldehyde derivatives. ekb.eg This reaction can be performed using conventional heating in ethanol with a triethylamine (B128534) catalyst or at room temperature using a grindstone technique with sodium hydroxide. ekb.eg The resulting intermediates are then converted into the final benzothiazole-bearing coumarin derivatives by refluxing in dioxane with a few drops of concentrated hydrochloric acid. ekb.eg

Two main series of these hybrids have been prepared: 3-(benzothiazol-2-yl)-2H-chromen-2-imines and their coumarin analogues, 3-(benzothiazol-2-yl)-2H-chromen-2-ones. nih.gov The synthesis of these compounds allows for the introduction of various substituents on both the benzothiazole and coumarin rings, enabling the fine-tuning of their chemical properties. nih.gov

Table 1: Synthesis of Benzothiazolone-Chromen-2-one Conjugates

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Coumarin-4-carboxaldehyde, o-aminothiophenol | Acetic acid, reflux | Coumarin-substituted benzothiazole | |

| N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide, Salicylaldehyde derivatives | Ethanol, Ammonium acetate, reflux | 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | acs.orgnih.gov |

| 2-Cyanomethylbenzothiazole, 2-Hydroxy-5-(aryldiazenyl)benzaldehyde | 1. Ethanol, triethylamine OR Grindstone, NaOH; 2. Dioxane, conc. HCl, reflux | Benzothiazole-bearing coumarin | ekb.eg |

Benzothiazolone-Thiadiazole Hybrids

The synthesis of molecules incorporating both benzothiazole and 1,3,4-thiadiazole rings often involves multi-step reaction sequences. A common strategy is to construct the two heterocyclic systems separately and then link them together.

One established route involves preparing substituted 1,3,4-thiadiazole-2-thiols through a sequence of esterification, amidation, and cyclization reactions. researchgate.net Separately, 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide intermediates are prepared by reacting benzo[d]thiazol-2-amine derivatives with chloroacetyl chloride. researchgate.net The final hybrids are obtained by reacting the thiadiazole-thiol with the chloro-acetamide derivative in a suitable solvent like acetone (B3395972) in the presence of a base such as potassium carbonate (K2CO3), followed by refluxing. uomphysics.netmdpi.com

An alternative approach begins with 2-mercaptobenzothiazole (B37678) derivatives. For example, 2-mercapto-5-methoxybenzothiazole can be reacted with ethyl 2-chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to produce S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate. nih.gov This hydrazine derivative serves as a key building block, which can be further reacted with various heterocyclic aldehydes to yield the final benzothiazole-thiadiazole-hydrazone hybrids. nih.gov

Researchers have also synthesized hybrids where the benzothiazole and thiadiazole rings are linked through a urea (B33335) bridge. gsconlinepress.com These compounds are designed by combining the structural features of known bioactive scaffolds. The synthesis involves coupling a benzothiazole moiety with a thiadiazole-aryl urea fragment. gsconlinepress.com

Table 2: Synthesis of Benzothiazolone-Thiadiazole Hybrids

| Starting Materials | Key Intermediates | Linkage Type | Reference |

| Substituted 1,3,4-thiadiazole-2-thiols, Substituted 2-chloro-N-(benzo[d]thiazol-2-yl)acetamides | Not applicable | Thio-acetamide | researchgate.net |

| 2-Mercapto-5-methoxybenzothiazole, Ethyl 2-chloroacetate, Hydrazine hydrate, Heterocyclic aldehydes | S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate | Hydrazone | nih.gov |

| 2-Aminobenzothiazole derivatives, Thiazolidine-2,4-dione / 1,3,4-thiadiazole aryl urea / Cyanothiouracil moieties | Chloro-acetamide derivatives | Urea, Amide | mdpi.comgsconlinepress.com |

Benzothiazolone-Pyrazolone Derived Azo Dyes

Azo dyes containing both benzothiazole and pyrazolone (B3327878) moieties are typically synthesized via a diazo-coupling reaction. This classic method involves two main steps: diazotization of a heterocyclic amine followed by coupling with a suitable partner.

The synthesis starts with the diazotization of a 2-amino-6-substituted benzothiazole. nih.govgsconlinepress.com The amine is dissolved in an acidic medium, such as a mixture of glacial acetic acid and propionic acid or sulfuric acid, and treated with a source of nitrous acid, like sodium nitrite (B80452) (NaNO2) or nitrosylsulfuric acid, at low temperatures (0–5 °C). nih.govgsconlinepress.com This process generates a reactive diazonium salt.

The resulting diazonium solution is then added dropwise to an ice-cooled alkaline solution of a pyrazolone derivative, such as 2-phenyl-2,4-dihydro-3H-pyrazol-3-one or 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. nih.govgsconlinepress.com The coupling reaction occurs via electrophilic substitution, typically at the C4 position of the pyrazolone ring. nih.gov The pH of the reaction mixture is carefully controlled, often adjusted to 6-7 with a base like sodium hydrogen carbonate, to facilitate the precipitation of the colored azo dye. gsconlinepress.com The final product is then isolated by filtration, dried, and purified by recrystallization. gsconlinepress.com

Table 3: Synthesis of Benzothiazolone-Pyrazolone Azo Dyes

| Amine Component | Coupling Component | Reaction Type | Key Conditions | Reference |

| 2-Amino-6-substituted benzothiazoles | 2-Phenyl-2,4-dihydro-3H-pyrazol-3-one | Diazo-coupling | 0-5 °C, acidic diazotization, electrophilic substitution | nih.gov |

| Substituted anilines | 2-(6-Chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Diazo-coupling | 0-5 °C, Nitrosylsulfuric acid, alkaline coupling solution | gsconlinepress.com |

| Substituted 2-amino benzothiazole | 4-Hydroxy coumarin | Diazo-coupling | 0-5 °C, HCl, NaNO2, aqueous KOH | uomphysics.net |

Quinoline-Benzothiazole and Quinazolinone Analogues

The construction of hybrid molecules containing quinoline (B57606) or quinazolinone and benzothiazole scaffolds is achieved through various synthetic routes, often involving multi-step sequences and cyclization reactions.

A three-step synthetic protocol has been successfully used to create quinoline–urea–benzothiazole hybrids. ijper.org This sequence features an amidation coupling reaction as the critical step to link the pre-synthesized quinoline and benzothiazole-urea fragments. ijper.org Another approach involves the condensation of 2-chloro-3-formyl quinoline derivatives with 6-substituted 2-aminobenzothiazoles in the presence of acetic acid and ethanol to form Schiff's bases, linking the two heterocyclic systems. nih.gov A metal-free strategy has also been developed for the functionalization of C(sp3)–H bonds, allowing the synthesis of quinoline derivatives from 2-methylbenzothiazoles and 2-styrylanilines through a tandem cyclization process.

For quinazolinone analogues, a common precursor is a substituted 4H-benzo[d] uomphysics.net-oxazin-4-one. For example, 7-chloro-2-methyl-4H-benzo[d] uomphysics.net-oxazin-4-one can be synthesized by the condensation of the corresponding amino-benzoate with acetic anhydride. gsconlinepress.comijper.org This oxazinone can then be reacted with hydrazine hydrate in boiling ethanol to yield 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, effectively replacing the oxygen atom in the ring with a substituted nitrogen to form the quinazolinone core. gsconlinepress.comijper.org

Table 4: Synthesis of Quinoline and Quinazolinone Analogues

| Analogue Type | Synthetic Approach | Key Precursors | Reference |

| Quinoline–Urea–Benzothiazole | Three-step sequence with amidation coupling | Quinoline fragment, Benzothiazole-urea fragment | ijper.org |

| Quinoline-Benzothiazole Schiff's Bases | Condensation reaction | 2-Chloro-3-formyl quinoline, 6-Substituted 2-aminobenzothiazole | nih.gov |

| Quinoline from 2-Methylbenzothiazole | Metal-free tandem cyclization | 2-Methylbenzothiazole, 2-Styrylaniline | |

| Quinazolinone from Oxazinone | Reaction with hydrazine | 7-Chloro-2-methyl-4H-benzo[d] uomphysics.net-oxazin-4-one, Hydrazine hydrate | gsconlinepress.comijper.org |

Styryl-Benzothiazolone Analogue Synthesis

The synthesis of styryl-benzothiazolone analogues, which are heterocyclic analogues of combretastatin-A4, is often accomplished using the Wittig reaction. acs.org This method is a well-established and direct route for forming the E/Z-stilbene (styryl) double bond from readily available starting materials. acs.org

The synthesis can proceed via two main pathways. In the first path (Path A), substituted methoxybenzaldehydes are reacted with phosphonium (B103445) salts derived from substituted benzothiazolones, such as (3-methyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)methyl)triphenylphosphonium bromide. acs.org In the second path (Path B), a benzothiazolone-carbaldehyde, like 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde, is reacted with a phosphonium salt derived from a substituted benzyl (B1604629) halide, such as (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide. acs.org

The Wittig reaction itself is typically carried out by treating the phosphonium salt with a strong base to form a phosphorus ylide, which then reacts with the aldehyde to form the alkene. The synthesis of the benzothiazolone core often starts from a substituted aniline. For example, 4-methyl-2(3H)-benzothiazolone can be prepared from 2-bromo-5-methylaniline. acs.org The synthesis of target styryl-benzothiazolones involves the reaction of the appropriate phosphonium salt and aldehyde in the presence of a base like potassium carbonate (K2CO3) with 18-crown-6 (B118740) in a mixed solvent system (THF/CH2Cl2), followed by refluxing for several hours, yielding the final products in moderate to good yields. nih.gov

Table 5: Synthesis of Styryl-Benzothiazolone Analogues

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| Wittig Reaction (Path A) | Substituted methoxybenzaldehydes, Benzothiazolone-derived phosphonium salts | Base (e.g., K2CO3), 18-crown-6, THF/CH2Cl2, reflux | Styryl-benzothiazolone | acs.orgnih.gov |

| Wittig Reaction (Path B) | Benzothiazolone-carbaldehydes, Benzyl-derived phosphonium salts | Base (e.g., K2CO3), 18-crown-6, THF/CH2Cl2, reflux | Styryl-benzothiazolone | acs.org |

Advanced Spectroscopic and Analytical Characterization of 7 Chloro 4 Methyl 2 3h Benzothiazolone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 7-Chloro-4-methyl-2(3H)-benzothiazolone is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the two protons on the benzene (B151609) ring, while the aliphatic region would show a signal for the methyl group protons. A broad singlet corresponding to the N-H proton of the lactam ring is also anticipated, with its chemical shift being sensitive to solvent and concentration.

For comparison, data from analogues like 6-chloro-1,3-benzothiazol-2-yl)hydrazone show aromatic protons in the range of δ 7.86–6.7 ppm. arabjchem.org In the analogue 6-methyl-2(3H)-benzo-1,3-thiazolyl-1'-ethylidene-2-(o,p-substituted acetophenones) hydrazine (B178648), the methyl group protons appear as a singlet around δ 2.26-2.50 ppm, and the N-H proton gives a singlet near δ 9.59 ppm. jyoungpharm.org For the parent compound, 2-aminobenzothiazole (B30445), the aromatic protons appear as a multiplet between δ 6.99-7.64 ppm. nih.gov

The expected signals for 7-Chloro-4-methyl-2(3H)-benzothiazolone would be influenced by the specific substitution pattern. The methyl group at C4 would likely cause a singlet at approximately δ 2.3-2.5 ppm. The aromatic protons at C5 and C6 would appear as doublets due to coupling with each other. The electron-withdrawing chlorine atom at C7 and the benzothiazolone ring structure would influence their precise chemical shifts. The N-H proton would likely appear as a broad singlet at a higher chemical shift, potentially above δ 10.0 ppm.

Table 1: Illustrative ¹H NMR Data for Benzothiazole (B30560) Analogues Data presented for analogue compounds to infer the spectral properties of 7-Chloro-4-methyl-2(3H)-benzothiazolone.

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |

| 6-Methyl-2-hydrazinobenzothiazole jyoungpharm.org | Ar-H | 7.34-7.11 | m |

| -CH₃ | 2.26 | s | |

| N-H | 9.59 | s | |

| 6-Chloro-2-benzothiazolamine arabjchem.org | Ar-H | 7.12 | m |

| NH₂ | 7.10 | s |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 7-Chloro-4-methyl-2(3H)-benzothiazolone, eight distinct signals are expected, corresponding to the eight carbon atoms in unique electronic environments. The carbonyl carbon (C2) of the lactam ring is expected to resonate at the lowest field, typically in the range of δ 165-175 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. nih.govmdpi.com

The aromatic carbons (C3a, C4, C5, C6, C7, C7a) would appear in the typical range of δ 110-155 ppm. mdpi.com The chemical shifts would be specifically influenced by the substituents; the carbon bearing the chlorine (C7) would be deshielded, as would the carbon attached to the nitrogen (C7a) and sulfur (C3a). The carbon with the methyl group (C4) would also have a characteristic shift. The methyl carbon itself would appear at a high field, typically around δ 15-25 ppm. nih.gov

While direct data is unavailable, analysis of related structures supports these predictions. For instance, in various benzothiazole derivatives, the C2 carbon appears between δ 150-170 ppm, and aromatic carbons are observed from δ 102 to 166 ppm. nih.govresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 7-Chloro-4-methyl-2(3H)-benzothiazolone Ranges are estimated based on general principles and data from analogous structures.

| Carbon Atom | Expected Chemical Shift (δ ppm) |

| C=O (C2) | 165 - 175 |

| Aromatic Carbons (C3a-C7a) | 110 - 155 |

| -CH₃ | 15 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 7-Chloro-4-methyl-2(3H)-benzothiazolone is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration of the amide group, typically appearing as a broad band in the 3100-3300 cm⁻¹ region. The C=O stretching vibration of the lactam ring is another prominent feature, expected as a strong band around 1650-1700 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. arabjchem.org The spectrum would also contain characteristic bands for C=C stretching in the aromatic ring (approx. 1450-1600 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), and the C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹. arabjchem.org For comparison, 6-chloro-2-benzothiazolamine shows a C-Cl stretch at 1082 cm⁻¹. arabjchem.org

Table 3: Key FT-IR Vibrational Frequencies for Benzothiazolone Analogues Data from related compounds to illustrate expected absorptions for 7-Chloro-4-methyl-2(3H)-benzothiazolone.

| Vibrational Mode | Analogue Compound | Frequency (cm⁻¹) |

| N-H stretch | 6-Chloro-2-benzothiazolamine arabjchem.org | 3417 |

| Aromatic C-H stretch | 6-Chloro-2-benzothiazolamine arabjchem.org | 3086 |

| C=O stretch | 2-amino-5-chlorobenzothiazole derivative | ~1700 |

| C=N stretch | 6-Chloro-2-benzothiazolamine arabjchem.org | 1512 |

| C-Cl stretch | 6-Chloro-2-benzothiazolamine arabjchem.org | 1082 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 7-Chloro-4-methyl-2(3H)-benzothiazolone is expected to be dominated by vibrations of the less polar bonds and the aromatic system. The symmetric vibrations of the benzothiazole ring system should give rise to strong Raman signals. researchgate.net

Based on studies of 2-mercaptobenzothiazole (B37678), the thione (C=S) form, which is structurally related to the C=O in the target molecule, shows strong Raman activity. nih.gov Therefore, the C=O stretch in 7-Chloro-4-methyl-2(3H)-benzothiazolone should also be visible, though perhaps weaker than in the IR spectrum. Aromatic ring stretching vibrations are typically strong in Raman spectra. The C-S bond vibrations within the thiazole (B1198619) ring are also expected to be Raman active. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of 7-Chloro-4-methyl-2(3H)-benzothiazolone would be characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated aromatic system and the carbonyl group.

The benzothiazole moiety itself exhibits strong UV absorption. The parent compound, benzothiazole, shows absorption maxima around 253 nm and 288-296 nm in ethanol (B145695). nist.gov The presence of the carbonyl group, methyl group, and chlorine atom as substituents on this core structure will cause shifts in these absorption bands (bathochromic or hypsochromic shifts) and may alter their intensities. The extended conjugation in the benzothiazolone system typically results in absorption at longer wavelengths compared to simple benzene derivatives. Studies on related benzothiadiazoles show absorption bands in the range of 330-450 nm, which are attributed to intramolecular charge transfer transitions. nih.gov It is plausible that 7-Chloro-4-methyl-2(3H)-benzothiazolone would exhibit complex absorption patterns in the 250-350 nm range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For 7-Chloro-4-methyl-2(3H)-benzothiazolone (C₈H₆ClNOS), the calculated molecular weight is approximately 199.66 g/mol . A key characteristic in the mass spectrum of this compound is the presence of two molecular ion peaks corresponding to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This isotopic signature provides clear evidence of a single chlorine atom within the molecule. youtube.com The fragmentation patterns observed under different ionization conditions, such as those in Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry, offer further insights into the compound's molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly effective for volatile and thermally stable compounds. In GC-MS analysis, electron ionization (EI) is commonly used, which imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation.

Table 1: Predicted Key Ion Fragments in the GC-MS Spectrum of 7-Chloro-4-methyl-2(3H)-benzothiazolone This table is predictive and based on general fragmentation principles.

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Predicted Neutral Loss |

| 199/201 | [C₈H₆ClNOS]⁺ | - |

| 184/186 | [C₇H₃ClNOS]⁺ | •CH₃ |

| 171/173 | [C₇H₆ClNS]⁺ | CO |

| 154/156 | [C₇H₃ClS]⁺ | CO, •NH |

| 136 | [C₇H₆N]⁺ | CO, S, HCl |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netnmrmbc.com For benzothiazolone derivatives, LC is often coupled with soft ionization techniques like Electrospray Ionization (ESI), which typically results in the formation of a protonated molecular ion, [M+H]⁺, with minimal fragmentation. wikipedia.org This allows for the confident determination of the molecular weight.

In the positive ion mode, 7-Chloro-4-methyl-2(3H)-benzothiazolone would be expected to show a prominent [M+H]⁺ ion at m/z 200, along with its isotopic counterpart at m/z 202. Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation of this parent ion, providing further structural details. For example, analysis of various benzothiazole derivatives by LC-MS/MS has been used to establish specific quantifier and confirmatory ion transitions for environmental monitoring. High-Resolution Mass Spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound and its analogues.

Table 2: Examples of LC-MS Data for Benzothiazole Analogues

| Compound Name | Formula | Ionization Mode | Calculated Mass | Observed Ion [m/z] | Reference |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone | C₂₁H₁₅BrNO₂S | ESI+ | 424.00 | 424.0014 [M+H]⁺ | |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(phenyl)methanone | C₂₁H₁₅ClNO₂S | ESI+ | 380.05 | 380.0502 [M+H]⁺ | |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone | C₂₁H₁₄Cl₂NO₂S | ESI+ | 414.01 | 414.0118 [M+H]⁺ | |

| 2-(Furan-2-yl)benzothiazole-6-sulfonamide | C₁₁H₈N₂O₃S₂ | ESI+ | 280.00 | 280.43 [M+H]⁺ | wikipedia.org |

| N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide | C₁₃H₁₀ClN₃O₂S₂ | ESI+ | 361.98 | 361.9812 [M+Na]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens) in a sample. This technique, often accomplished through combustion analysis, provides a direct measure of a compound's elemental composition. wikipedia.org For newly synthesized molecules like 7-Chloro-4-methyl-2(3H)-benzothiazolone, elemental analysis is crucial for verifying the empirical formula and assessing the purity of the sample. The experimentally determined percentages of each element are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, is considered strong evidence for the proposed chemical formula and the purity of the compound. nih.gov

Table 3: Theoretical Elemental Composition of 7-Chloro-4-methyl-2(3H)-benzothiazolone (C₈H₆ClNOS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 48.14% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.03% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.76% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.02% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.02% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 16.07% |

| Total | 199.655 | 100.00% |

The literature on related benzothiazole structures frequently reports elemental analysis data to support structural claims, as illustrated in the table below.

Table 4: Examples of Elemental Analysis Data for Benzothiazole Analogues

| Compound Formula | Element | Calculated (%) | Found (%) | Reference |

| C₂₁H₁₇N₅O₃S₂ | C | 55.86 | 55.89 | youtube.com |

| H | 3.79 | 3.78 | youtube.com | |

| N | 15.51 | 15.53 | youtube.com | |

| C₁₉H₁₄N₂O₂S | C | 68.24 | 68.27 | youtube.com |

| H | 4.22 | 4.23 | youtube.com | |

| N | 8.38 | 8.39 | youtube.com | |

| C₁₅H₁₁ClN₄S | C | 57.23 | 57.19 | |

| H | 3.52 | 3.46 | ||

| N | 17.80 | 17.72 | ||

| C₁₆H₁₀BrClN₂OS₂ | C | 45.14 | 45.09 | |

| H | 2.37 | 2.28 | ||

| N | 6.58 | 6.46 |

Computational Chemistry and Theoretical Investigations of 7 Chloro 4 Methyl 2 3h Benzothiazolone

Density Functional Theory (DFT) Studies

No published DFT studies were found specifically for 7-Chloro-4-methyl-2(3H)-benzothiazolone.

Prediction of Vibrational Frequencies and Spectroscopic Properties

There are no available theoretical predictions of the vibrational frequencies (such as IR or Raman spectra) for 7-Chloro-4-methyl-2(3H)-benzothiazolone. Such analyses, which are crucial for interpreting experimental spectroscopic data, have not been published. researchgate.netcore.ac.uk

Analysis of Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Orbitals

A critical analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 7-Chloro-4-methyl-2(3H)-benzothiazolone, has not been reported. These parameters are fundamental for assessing the kinetic stability and charge transfer characteristics of a molecule. scirp.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for identifying reactive sites for electrophilic and nucleophilic attacks. However, no studies containing MEP analysis for 7-Chloro-4-methyl-2(3H)-benzothiazolone have been identified. scirp.org

Prediction of Nonlinear Optical Properties

The potential nonlinear optical (NLO) properties of 7-Chloro-4-methyl-2(3H)-benzothiazolone, which are determined by calculating parameters like polarizability and hyperpolarizability, have not been computationally investigated in available literature. researchgate.netresearchgate.net

Fukui Functions for Reactivity Prediction

Fukui functions are used to predict local reactivity and site selectivity within a molecule. There is no published research applying this analysis to 7-Chloro-4-methyl-2(3H)-benzothiazolone.

Advanced Quantum Chemical Calculations

To achieve a profound understanding of molecular systems, advanced quantum chemical calculations that go beyond standard approximations are employed. These methods provide a more accurate description of electron correlation, a key factor in determining molecular energies and interactions.

Møller-Plesset perturbation theory (MP) is a fundamental post-Hartree-Fock method used to incorporate electron correlation effects. chemspider.comsigmaaldrich.com The theory treats electron correlation as a perturbation to the Hartree-Fock solution, with the energy expanded in a series. nih.gov The second-order correction, known as MP2, is the most common and cost-effective variant, capable of recovering a significant portion (80-90%) of the correlation energy. nih.gov

MP2 is particularly adept at describing non-covalent intermolecular interactions, such as dispersion forces (van der Waals interactions), which are critical for understanding molecular recognition, crystal packing, and ligand-protein binding. nih.gov Standard Density Functional Theory (DFT) often fails to adequately capture these long-range interactions without empirical corrections. The MP2 method, by including the effects of electron correlation explicitly, provides a more physically sound description of these phenomena. chemspider.com

While specific MP2-level studies on the intermolecular interactions of 7-Chloro-4-methyl-2(3H)-benzothiazolone are not extensively documented in the literature, the MP2 method represents a benchmark approach for such analysis. bldpharm.com It is used to calculate interaction energies in molecular dimers and clusters, providing valuable data on the stability and geometry of these complexes. However, the accuracy of MP2 can be affected by basis set superposition error (BSSE) and a tendency to overestimate dispersion, which has led to the development of modified approaches like attenuated MP2 to improve performance. bldpharm.com The computational cost of MP2, which typically scales with the fifth power of the system size, often limits its application to smaller systems. nih.govchemspider.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum mechanical method for studying the electronic excited states of molecules. It allows for the calculation of electronic absorption spectra (UV-Vis), providing insights into excitation energies, transition probabilities (oscillator strengths), and the nature of the electronic transitions involved.

For benzothiazole (B30560) derivatives, TD-DFT studies reveal that the primary electronic transitions in the UV-Vis region typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are sensitive to the substituents on the benzothiazole core. Electron-donating groups (like -CH₃) and electron-withdrawing groups (like -Cl) on the aromatic ring can modulate the orbital energies, thereby shifting the absorption wavelengths.

In a typical TD-DFT analysis of a molecule like 7-Chloro-4-methyl-2(3H)-benzothiazolone, the following would be determined:

Excitation Energies: The energy required to promote an electron to a higher energy state, which corresponds to the position of absorption peaks.

Oscillator Strengths: A measure of the intensity of an electronic transition. Transitions with significant oscillator strengths are considered optically allowed and result in observable peaks in the spectrum.

Orbital Contributions: Identification of the specific molecular orbitals involved in each transition (e.g., HOMO→LUMO, HOMO-1→LUMO), which characterizes the transition as a π-π* or n-π* type.

Studies on related benzothiazole structures demonstrate that the calculated absorption spectra generally show good agreement with experimental data.

| Derivative Structure | Calculated Max. Absorption Wavelength (λmax, nm) | Oscillator Strength (f) | Major Transition Contribution | Reference |

|---|---|---|---|---|

| Benzothiazole-Thiophene Derivative | ~350-450 | > 0.5 | HOMO → LUMO (π-π*) | |

| 2-Hydroxybenzothiazole (B105590) | ~270 | Not specified | HOMO → LUMO | |

| Substituted 2-Aminobenzothiazole (B30445) | ~300-330 | Not specified | HOMO → LUMO |

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are essential in computational drug design for predicting properties related to absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value is generally associated with higher membrane permeability. For a drug to be well-absorbed through the intestine, a TPSA value under 140 Ų is often considered favorable.

The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically octanol) to its concentration in water at equilibrium. LogP is a critical parameter for predicting how a drug will distribute itself in the body and permeate biological membranes. According to Lipinski's Rule of Five, LogP values below 5 are generally preferred for oral drug candidates to ensure adequate aqueous solubility.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Predicts good membrane permeability and oral absorption. |

| Partition Coefficient (xLogP3) | 2.6 | Indicates a balance of lipophilicity and hydrophilicity, favorable for drug-likeness. |

Data predicted by computational software and sourced from public databases like PubChem.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. This method is instrumental in structure-based drug design for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level.

The process involves placing the ligand into the active site of the protein and using a scoring function to estimate the binding energy (or a related score). Lower binding energy values typically indicate a more stable ligand-receptor complex and higher predicted affinity.

Numerous studies have employed molecular docking to investigate the potential of benzothiazole derivatives as inhibitors of various enzymes. These studies show that the benzothiazole scaffold can form key interactions within protein active sites:

Hydrogen Bonds: Interactions between the nitrogen and sulfur atoms of the thiazole (B1198619) ring or other substituents with polar residues in the active site.

Hydrophobic Interactions: The benzene (B151609) ring portion of the scaffold often engages in hydrophobic and π-stacking interactions with nonpolar and aromatic residues.

Arene-H Interactions: As seen in docking studies against the DHPS enzyme, arene-H interactions can be crucial for binding.

Docking studies on various benzothiazole derivatives have identified them as potential inhibitors for targets such as dihydropteroate (B1496061) synthase (DHPS), BACE-1 (implicated in Alzheimer's disease), DNA gyrase, and various protein kinases like p56lck and VEGFR-2. chemspider.com

| Protein Target | Example Benzothiazole Ligand | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| DHPS (Dihydropteroate synthase) | Benzothiazole-pyrazolone derivative | -7.96 (IC₅₀ = 7.85 µg/mL) | Lys220, Arg254 | |

| BACE-1 (β-secretase 1) | Thiazoloquinazolinedione | -6.8 | Asp32, Gly34, Thr72 | chemspider.com |

| p56lck (Lck Tyrosine Kinase) | Benzothiazole-thiazole hybrid | -8.913 (XP GScore) | Met319 (hinge), Glu317, Asp382 | |

| VEGFR-2 Kinase | Amino-benzothiazole derivative | -8.77 | Cys919 (hinge), Glu885, Asp1046 | |

| DNA Gyrase | Substituted 2-aminobenzothiazole | -35.12 (Dock Score) | Asp81, Gly85, Arg84 |

Note: Docking scores are dependent on the specific software and scoring function used and are not directly comparable across different studies.

Ligand-Target Interaction Modeling

Ligand-target interaction modeling, including molecular docking and molecular dynamics (MD) simulations, is a powerful tool to predict the binding affinity and mode of interaction between a small molecule and a biological target. While specific studies modeling the interaction of 7-Chloro-4-methyl-2(3H)-benzothiazolone with various targets are not detailed in the available literature, research on analogous benzothiazole compounds provides a foundational understanding of their interaction patterns.

Molecular dynamics simulations have been employed to study the stability of benzothiazole derivatives within the binding sites of enzymes like acetylcholinesterase. nih.govacs.org These simulations, often run for extended periods (e.g., 100 ns), assess the root-mean-square deviation (RMSD) to determine the stability of the ligand-protein complex. nih.gov For instance, MD simulations of benzothiazole-thiazole hybrids as p56lck inhibitors were conducted to understand the structural requirements for inhibition. biointerfaceresearch.com Such studies typically involve steps like minimization, heating, cooling, and an equilibrium run before the final production run to ensure the system is well-equilibrated. biointerfaceresearch.com

The general approach involves placing the ligand in the active site of the target protein, identified through methods like the MOE-Alpha site finder, and then running simulations to observe the dynamic behavior of the complex. mdpi.com These computational models help in rationalizing the structure-activity relationships and guide the design of more potent and selective inhibitors. Although direct MD simulation data for 7-Chloro-4-methyl-2(3H)-benzothiazolone is absent, the established protocols for similar benzothiazoles suggest that such studies would be invaluable in elucidating its interaction with various biological targets.

Prediction of Enzyme Inhibition Mechanisms

Computational methods are instrumental in predicting how a compound might inhibit an enzyme. This often involves molecular docking to identify key binding interactions within the enzyme's active site. For the benzothiazole scaffold, computational studies have explored its potential as an inhibitor for a range of enzymes.

VEGFR-2 and BRAF Kinase: Molecular docking studies have been performed on 2-amino-benzothiazole derivatives to investigate their potential as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, which are crucial in cancer progression. nih.govresearchgate.net These studies revealed that benzothiazole derivatives can adopt binding modes similar to known inhibitors like sorafenib. nih.govresearchgate.net The interactions typically involve hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinases. For instance, in one study, a 6-chloro analogue demonstrated potent inhibitory activity, suggesting the chloro-substitution can be favorable for binding. nih.gov

Dihydropteroate Synthase (DHPS): New benzothiazole derivatives have been investigated as potential antimicrobial agents by targeting the DHPS enzyme. mdpi.comnih.gov Molecular docking simulations were used to understand the interaction of these compounds with the DHPS binding site. The results indicated that these compounds could bind within the active site, and some derivatives showed potent inhibition. mdpi.comnih.gov

Table 1: Summary of Computational Studies on Benzothiazole Derivatives as Enzyme Inhibitors

| Target Enzyme | Compound Type | Computational Method | Key Findings |

| p56lck | Benzothiazole-thiazole hybrids | Molecular Docking & MD Simulation | Identified competitive inhibitors and structural requirements for inhibition. biointerfaceresearch.com |

| Acetylcholinesterase | Benzothiazole derivatives | Molecular Docking & MD Simulation | Demonstrated potential for combating Alzheimer's disease due to interactions with critical amino acid residues. nih.govacs.org |

| VEGFR-2 & BRAF Kinase | 2-Amino-benzothiazole derivatives | Molecular Docking | Showed binding patterns compatible with dual inhibition, similar to sorafenib. nih.govresearchgate.net |

| DHPS | Benzothiazole N-arylsulphonylhydrazones | Molecular Docking | Revealed interactions within the PABA pocket of the enzyme. mdpi.comnih.gov |

| Carbonic Anhydrases (hCA I, II, V, XIII) | Amino acid benzothiazole conjugates | Not specified | Showed effective inhibitory activity, particularly against hCA V and hCA II. nih.gov |

| Mushroom Tyrosinase | Thiazolidinone derivatives | Molecular Docking | The oxygen atom of the compound coordinated with key residues in the active site. nih.gov |

Receptor Binding Site Characterization

Computational studies are also crucial for characterizing the binding sites of receptors and predicting how ligands like 7-Chloro-4-methyl-2(3H)-benzothiazolone might interact with them.

AMPA Receptors: While no direct computational studies on 7-Chloro-4-methyl-2(3H)-benzothiazolone are available, research on structurally related benzothiadiazine derivatives as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors provides valuable insights. Molecular modeling studies have been used to rationalize the activity of these compounds. These studies help in understanding how these molecules bind to the allosteric site on the receptor to enhance its function.

mGluR5 Receptors: There is a lack of specific computational data on the interaction of 7-Chloro-4-methyl-2(3H)-benzothiazolone with metabotropic glutamate (B1630785) receptor 5 (mGluR5). However, the general principles of ligand-receptor binding for this class of receptors are well-established through computational models of other allosteric modulators.

The characterization of receptor binding sites typically involves docking the ligand into a model of the receptor and analyzing the resulting interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding pocket.

Investigation of Tautomerism and Isomerism

Theoretical studies are particularly useful for investigating the relative stabilities of tautomers and isomers, which can have different chemical and biological properties. For 2-substituted benzothiazoles, the existence of tautomeric forms is a known phenomenon.

In the case of 2-hydroxybenzothiazole derivatives, an equilibrium exists between the hydroxyl form and the 2(3H)-benzothiazolone (or thione) form. Theoretical calculations on related systems have shown that the thione tautomer is generally more stable than the thiol (or hydroxyl) form. This is in agreement with experimental observations which indicate that the 2(3H)-benzothiazolone form is the predominant species in neutral solutions.

Computational studies, often using Density Functional Theory (DFT), can calculate the energies of different tautomers to predict their relative abundance. These calculations can also shed light on the energy barriers for the interconversion between tautomeric forms. While a specific computational study on the tautomerism of 7-Chloro-4-methyl-2(3H)-benzothiazolone was not found, the general principles derived from studies on parent benzothiazole systems strongly suggest that the 2(3H)-benzothiazolone form is the more stable and therefore the predominant tautomer.

Structure Activity Relationship Sar Studies of 7 Chloro 4 Methyl 2 3h Benzothiazolone Analogues

Impact of Substituents on Benzothiazolone Bioactivity

The biological profile of benzothiazolone derivatives is profoundly influenced by the nature and position of various substituents on the core ring system. mdpi.com Strategic placement of functional groups can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Role of Halogen Substitution (e.g., Chloro Group)

Halogen atoms, particularly chlorine, are frequently incorporated into the benzothiazole (B30560) scaffold to enhance biological activity. The introduction of a chloro group can significantly alter the electronic distribution within the molecule and improve its pharmacokinetic properties.

Research into halogen-substituted benzothiazoles has demonstrated that these modifications can lead to potent biological effects. For instance, studies on 2-(4-aminophenyl)benzothiazoles revealed that fluorinated analogues could successfully block C-oxidation. chemistryjournal.net In the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, a 2-chloro substituted benzothiazole-phenyl analog was identified as the most potent compound, with IC₅₀ values of 7 nM and 9.6 nM for human FAAH and sEH enzymes, respectively. nih.gov The presence of halogens can enhance fungicidal properties, and their introduction can tune the emission colors of related metal complexes from bluish-green to yellow, with electron-withdrawing groups favoring longer-wavelength fluorescence. thieme-connect.deresearchgate.net

Systematic studies on the impact of halogen substitution patterns have shown that while the specific position can be crucial, the presence of the halogen itself is often a key determinant of activity. acs.org For example, in a series of substituted benzothiazoles, those with nitro and chloro groups demonstrated significant antibacterial activity. researchgate.net

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound/Analog Series | Halogen Substituent | Key Finding | Reference |

|---|---|---|---|

| Benzothiazole-phenyl analogs | 2-Chloro | Most potent dual inhibitor of human FAAH (IC₅₀ = 7 nM) and sEH (IC₅₀ = 9.6 nM). | nih.gov |

| 2-Arylbenzothiazoles | 6-Halogen | Linked via a phenoxymethylene spacer to diverse aromatic subunits to balance hydrophilicity and hydrophobicity. | nih.gov |

| 2-(4-aminophenyl) benzothiazoles | Fluoro | Successfully blocks C-oxidation. | chemistryjournal.net |

| Organoruthenium complexes | 5,7-dihalido | Substitution pattern had a minor impact on cytotoxic activity compared to the presence of the halogen itself. | acs.org |

Influence of Alkyl Substitution (e.g., Methyl Group)

Alkyl groups, such as the methyl group at the C-4 position of the title compound, also play a significant role in modulating bioactivity. These groups can influence the molecule's solubility, metabolic stability, and steric interactions with the target binding site.

The introduction of a methyl group can enhance the potency of benzothiazole derivatives. For example, adding a methyl or halogen substituent to the 3'-position of the 2-phenyl group of certain benzothiazoles was found to enhance potency and broaden the spectrum of anticancer activity. chemistryjournal.net In other studies, 2-methyl benzothiazoles with electron-attracting groups have been synthesized to explore their properties. chemistryjournal.net The position of the methyl group is critical; for instance, 3-methyl-2-thiophenecarboxaldehyde (B51414) and 4-methyl-2-thiophenecarboxaldehyde, when reacted with 2-hydrazino benzothiazole, produce derivatives with distinct electronic and charge transport properties. mdpi.com

Effect of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic moieties to the benzothiazolone scaffold is a common strategy to explore new chemical space and enhance pharmacological effects. These larger substituents can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can significantly improve binding affinity and selectivity.

Correlation of Molecular Modifications with Pharmacological Efficacy

The ultimate goal of SAR studies is to establish a clear correlation between specific molecular modifications and improvements in pharmacological efficacy. For benzothiazolone derivatives, this involves linking substitutions to measurable outcomes like increased potency (e.g., lower IC₅₀ values), enhanced selectivity for a target, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The development of potent anticancer agents has been a major focus. For instance, certain imidazobenzothiazoles and substituted benzothiazoles like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have demonstrated potent and selective antitumor effects across numerous human cancer cell lines. jchemrev.com In the pursuit of dual sEH/FAAH inhibitors, structural modifications led to the discovery that a 2-chloro analog was significantly more potent than its parent compound. nih.gov Studies on amidino-substituted benzazoles showed they possessed stronger antiproliferative activity compared to their non-substituted or halogen-substituted counterparts, with one imidazolyl benzothiazole derivative showing a strong, selective inhibitory effect on HuT78 cells (IC₅₀ = 1.6 µM) without being toxic to normal cells. nih.gov

Table 2: Correlation of Structural Modifications with Pharmacological Potency

| Scaffold | Modification | Pharmacological Effect | Reference |

|---|---|---|---|

| Benzothiazole-phenyl | Addition of 2-Chloro group | Potent dual inhibition of FAAH (IC₅₀ = 7 nM) and sEH (IC₅₀ = 9.6 nM). | nih.gov |

| Amidino Benzazoles | Imidazolyl substituent | Strong and selective inhibition of HuT78 cells (IC₅₀ = 1.6 µM). | nih.gov |

| 2-Phenyl Benzothiazole | Methyl or halogen at 3'-position | Enhanced potency and broader spectrum of anticancer activity. | chemistryjournal.net |

| Benzothiazole | 2-Aminobenzothiazole (B30445) side chain | Showed the most encouraging antimitotic efficacy with an IC₅₀ of 1.52 mM in a series of dithiocarbamate (B8719985) derivatives. | jchemrev.com |

Scaffold-Hopping and Bioisosteric Replacements in Benzothiazolone Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemical entities with improved properties while retaining desired biological activity. nih.govresearchgate.netnih.gov Bioisosterism involves the substitution of one functional group with another that has similar physical or chemical properties, leading to a molecule that maintains the same type of biological activity. researchgate.netscite.ai Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a different scaffold to access new chemical space, improve properties, or circumvent existing patents. nih.govscite.ai

These techniques are highly relevant to benzothiazolone derivatives. For example, a knowledge-based method was developed to identify potential bioisosteric replacements by analyzing ligand fragments in similar protein binding sites from the Protein Data Bank. researchgate.net In one application, a naphthalenyl moiety in a butyrylcholinesterase inhibitor was successfully replaced by a benzothiazolaminyl fragment. researchgate.net The principle is to swap parts of a molecule to enhance pharmacokinetic profiles, increase metabolic stability, or simplify synthesis without losing potency. researchgate.net The replacement of a t-butyl urea (B33335) moiety with a benzothiazole sulfonamide, for instance, led to an improvement in the potency and antiviral activity of HIV-1 inhibitors. jchemrev.com

Conformational Flexibility and its Role in SAR

The three-dimensional shape and conformational flexibility of a molecule are critical to its ability to bind effectively to a biological target. For benzothiazolone derivatives, the relative orientation of substituents and the ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site are key determinants of its pharmacological activity.

The benzothiazole ring system itself is relatively rigid, which can be an advantage in drug design as it reduces the entropic penalty upon binding. However, the flexibility of substituent groups can be crucial. For example, the phenoxymethylene linker used in some synthesized derivatives provides a degree of rotational freedom that allows the aromatic subunits to orient themselves optimally within the target's binding pocket. nih.gov The analysis of SAR often implicitly considers conformational effects; for instance, the enhanced potency of a particular substituted analog might be due to its ability to adopt a more favorable binding conformation. The study of various substituted benzothiazoles and their potent pharmacological activities inherently points to the importance of their structural and conformational properties in achieving high efficacy. researchgate.net

Rational Design Principles for Enhanced Bioactivity

The development of potent bioactive molecules from the 7-Chloro-4-methyl-2(3H)-benzothiazolone scaffold is a meticulous process guided by several rational design principles. These principles are derived from structure-activity relationship (SAR) studies and computational modeling, aiming to optimize the compound's interaction with its biological target, thereby enhancing its efficacy.

A fundamental strategy involves the strategic modification of the benzothiazole core and its substituents. benthamscience.com Research indicates that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating a wide range of pharmacological activities. benthamscience.comresearchgate.net For instance, in the pursuit of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a benzothiazole-phenyl moiety connected via a sulfonamide bond to an amide-piperidine ring was identified as essential for dual inhibition. nih.gov The placement of small, electron-withdrawing groups like fluoro, chloro, or bromo in the ortho position of a terminal aromatic ring yielded several potent dual inhibitors. nih.gov

Another key design principle is the use of computational tools like molecular docking to predict and understand the binding modes of analogues within the active site of a target protein. nih.govnih.gov In the development of STAT3 inhibitors, molecular docking studies, along with surface plasmon resonance (SPR) and fluorescence polarization (FP) assays, were crucial in elucidating the binding mode of a potent benzothiazole derivative, B19, in the STAT3 SH2 domain. nih.gov This compound demonstrated an impressive IC₅₀ value of 0.067 μM, and its design was based on a previously identified hit. nih.gov Similarly, for a series of antibacterial 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, docking studies revealed that a carboxyl group on the target compounds forms a critical salt bridge interaction with a Mg²⁺ ion in the DNA topoisomerase II enzyme, an interaction also observed with the known antibiotic ciprofloxacin. nih.gov

Scaffold hopping and molecular hybridization are also powerful rational design strategies. nih.gov This involves replacing a core chemical structure with another that preserves the key geometric and electronic features required for biological activity. For example, the 4H-thiazolo[2,3-c]-1,2,4-triazin-4-one scaffold was successfully replaced with a 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one scaffold to develop new antibacterial agents. nih.gov

Furthermore, the introduction or modification of specific functional groups to exploit target-specific interactions is a common tactic. The addition of a carboxylic acid moiety has been shown to enhance the antibacterial activity of certain heterocyclic compounds. nih.gov In the design of anticonvulsant agents, the bioisosteric replacement of a mercapto-triazole ring with other heterocycles like imidazole (B134444) or tetrazole was explored, although in this case, it resulted in a loss of activity, highlighting the specific importance of the original ring system. nih.gov For antifungal agents targeting the CYP51 enzyme of Candida albicans, SAR and binding mode analysis are vital for lead optimization. nih.gov

Research Findings on Benzothiazolone Analogues

The following tables summarize the biological activities of various benzothiazolone analogues, illustrating the structure-activity relationships discussed.

Table 1: Anticonvulsant and Neurotoxicity Data for Benzothiazole Derivatives Data sourced from studies on anticonvulsant agents, evaluating efficacy in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.

| Compound ID | Structure (Modification on a 6-alkoxybenzo[d]thiazol-2-yl)acetamide core) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (MES) |

| 5i | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | 50.8 | 76.0 | >800 | >15.7 |

| 5j | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | 54.8 | 52.8 | 491.1 | 8.96 |

| Source: Adapted from Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. nih.gov |

Table 2: Cytotoxic Activity of Styryl-2(3H)-benzothiazolone Analogues of Combretastatin A-4 (CA-4) IC₅₀ values represent the concentration required to inhibit 50% of cell growth in various cell lines after 72 hours of treatment.

| Compound ID | Structure | Cell Line | IC₅₀ (µM) |

| 26Z | (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | EA.hy926 | 0.13 ± 0.01 |

| 26Z | (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | HT-29 | 0.008 ± 0.001 |

| 26Z | (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | MDA-MB-231 | 1.35 ± 0.42 |

| 26Z | (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | MCF-7 | 2.42 ± 0.48 |

| 26E | (E)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | EA.hy926 | >250 |

| Source: Adapted from New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. nih.gov |

Table 3: Antibacterial Activity of Benzothiazole and Thiazolo[3,2-b]-1,2,4-triazinone Derivatives MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of bacteria.

| Compound ID | Structure | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| 3e | 2-aminobenzothiazole derivative | 3.12 | 3.12 |

| Ciprofloxacin | (Standard Drug) | 6.25 | 6.25 |

| 3g | 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one ester derivative with p-fluorobenzyl | Excellent Activity | Excellent Activity |

| 4g | 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one carboxylic acid derivative with p-fluorobenzyl | Excellent Activity | Excellent Activity |

| Source: Adapted from "Design, synthesis and antimicrobial activity of novel benzothiazole analogs" nih.gov and "Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives". nih.gov |

Future Research Directions and Advanced Applications

Development of Novel Targeted Therapeutic Agents

Future research is poised to harness the 7-Chloro-4-methyl-2(3H)-benzothiazolone structure for the creation of highly specific therapeutic agents. The development of targeted therapies, which act on specific molecular targets associated with a disease, is a leading strategy in modern drug discovery. nih.gov Benzothiazole (B30560) derivatives have been successfully developed as targeted agents, and this specific compound represents a promising starting point for further refinement. mdpi.com

Research efforts could focus on modifying the core structure to enhance its binding affinity and selectivity for particular enzymes or receptors implicated in disease. For instance, derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov The chloro and methyl groups on the benzothiazolone ring can be used to modulate the molecule's interaction within the ATP-binding pocket of protein kinases, a common target in oncology. Furthermore, the development of benzothiazole derivatives as multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease highlights the scaffold's versatility. nih.govtandfonline.com By targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), these compounds can address multiple pathological mechanisms simultaneously. nih.gov

Exploration of Multifunctional Benzothiazolone Derivatives

A growing trend in drug discovery is the design of multifunctional compounds—single chemical entities capable of interacting with multiple biological targets to treat complex, multifactorial diseases. unife.itnih.govmdpi.com This approach can offer improved therapeutic efficacy and better patient compliance compared to multidrug cocktails. mdpi.com The benzothiazole nucleus is an attractive scaffold for developing such agents due to its broad biological activity spectrum. nih.govmdpi.comresearchgate.net

Future work on 7-Chloro-4-methyl-2(3H)-benzothiazolone could involve its incorporation into hybrid molecules designed to possess a combination of therapeutic properties. For example, by coupling the benzothiazolone core with other pharmacophores, researchers could develop agents with simultaneous antioxidant, anti-inflammatory, and antiproliferative activities. nih.govmdpi.com Studies on other benzothiazoles have demonstrated the potential to create compounds that also act as UV filters, making them candidates for photoprotective and skin cancer-preventive agents. nih.govunife.it The development of such multifunctional derivatives from the 7-Chloro-4-methyl-2(3H)-benzothiazolone scaffold could lead to innovative treatments for skin disorders, neurodegenerative diseases, and cancer. nih.govnih.gov

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has revolutionized drug design, making the process more rational and efficient. researchgate.netjddhs.comspringernature.com This integrated approach is particularly valuable for exploring the potential of novel scaffolds like 7-Chloro-4-methyl-2(3H)-benzothiazolone.

Future research will likely employ a workflow that begins with computational tools. springernature.com Molecular docking and molecular dynamics simulations can predict how 7-Chloro-4-methyl-2(3H)-benzothiazolone and its virtual derivatives might bind to various biological targets. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can help prioritize compounds with the most promising drug-like properties for synthesis. jddhs.comnih.govtubitak.gov.tr